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A comprehensive analysis of the cryo-EM structure of the delta-opioid receptor (δOR) in

complex with the selective agonist ADL5859 and the G protein, Gᵢ, reveals the molecular basis

of its G protein signaling bias. This technical report details the quantitative pharmacological

data, in-depth experimental methodologies, and visualizes the key signaling pathways and

workflows involved in this pivotal structural study. The findings provide a blueprint for the

structure-based design of next-generation analgesics with improved side-effect profiles.

Quantitative Pharmacological Data
The pharmacological properties of ADL5859 and reference compounds at the human delta-

opioid receptor were characterized through various in vitro functional assays. The data,

summarized below, highlight the G protein signaling bias of ADL5859.

Table 1: Pharmacological Parameters of ADL5859 and
Reference Ligands at the δ-Opioid Receptor.[1]
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Ligand Assay
pEC₅₀ (mean ±
SEM)

Eₘₐₓ (% of Leu-
enkephalin, mean ±
SEM)

ADL5859 Gαᵢ₁-Gγ₉ Dissociation 8.53 ± 0.04 98.7 ± 2.5

β-arrestin2

Recruitment
6.78 ± 0.06 45.3 ± 3.1

GRK2 Recruitment 6.91 ± 0.05 51.2 ± 2.8

Receptor

Internalization
6.55 ± 0.07 39.8 ± 3.5

SNC80 Gαᵢ₁-Gγ₉ Dissociation 8.89 ± 0.03 102.1 ± 2.1

β-arrestin2

Recruitment
8.21 ± 0.04 95.6 ± 4.2

GRK2 Recruitment 8.35 ± 0.05 97.3 ± 3.9

Receptor

Internalization
8.02 ± 0.06 92.1 ± 4.5

Leu-enkephalin Gαᵢ₁-Gγ₉ Dissociation 8.25 ± 0.05 100.0 ± 3.0

β-arrestin2

Recruitment
7.95 ± 0.06 100.0 ± 4.8

GRK2 Recruitment 8.05 ± 0.04 100.0 ± 4.1

Receptor

Internalization
7.81 ± 0.07 100.0 ± 5.0

Table 2: Signaling Bias of ADL5859 at the δ-Opioid
Receptor.[1]

Ligand Bias Factor (vs. SNC80)
Bias Factor (vs. Leu-
enkephalin)

ADL5859 15.8 10.5
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Bias factor was calculated using the operational model, quantifying the preference for the G

protein pathway over the β-arrestin2 recruitment pathway relative to the reference agonist.

Table 3: Cryo-EM Data Collection and Processing
Statistics.

Parameter Value

Data Collection

Microscope Titan Krios G3i

Detector Gatan K3

Voltage 300 kV

Total Electron Dose 50 e⁻/Å²

Magnification 105,000x

Pixel Size 0.83 Å

Data Processing

Initial Particles 2,543,128

Final Particles 352,671

Final Map Resolution 3.1 Å

Model Refinement

PDB ID 8Y45

EMDB ID EMD-38909

FSC @ 0.143 3.1 Å

Signaling and Experimental Workflow Diagrams
To elucidate the complex processes described in the study, the following diagrams were

generated using Graphviz (DOT language), adhering to the specified design constraints.

δ-Opioid Receptor Signaling Pathways
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The δ-opioid receptor, upon agonist binding, can initiate two primary signaling cascades: the

canonical G protein pathway, leading to analgesia, and the β-arrestin pathway, which is often

associated with receptor desensitization and certain side effects. ADL5859 demonstrates a

bias towards the G protein pathway.
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Caption: Signaling pathways of the δ-opioid receptor activated by ADL5859.

Cryo-EM Structure Determination Workflow
The process of determining the high-resolution structure of the ADL5859-δOR-Gᵢ complex

involved several critical steps, from biochemical preparation to computational reconstruction.
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Biochemical Preparation
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Caption: Experimental workflow for the cryo-EM structure determination.

Detailed Experimental Protocols
Expression and Purification of the δOR-Gᵢ Complex

δOR Expression: A construct of the human δ-opioid receptor (OPRD1) with an N-terminal

Flag tag and a C-terminal 3C protease cleavage site followed by a GFP tag was cloned into

a pFastBac vector. Recombinant baculovirus was generated using the Bac-to-Bac system

(Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells at a density of 3.0 x

10⁶ cells/mL. Cells were harvested 48 hours post-infection.
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G Protein Expression: Human Gαᵢ₁, Gβ₁, and Gγ₂ subunits were co-expressed in Sf9 cells

using separate baculoviruses.

Purification: Cell membranes were solubilized in a buffer containing 20 mM HEPES, 100 mM

NaCl, 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG), 0.1% (w/v) Cholesteryl

Hemisuccinate (CHS), and protease inhibitors. The δOR was purified using anti-Flag M1

affinity chromatography. The tag was cleaved by 3C protease, and the receptor was further

purified by size-exclusion chromatography (SEC) on a Superdex 200 Increase column. The

purified G protein heterotrimer was prepared similarly.

ADL5859-δOR-Gᵢ Complex Formation
Purified δOR was incubated with a 10-fold molar excess of ADL5859. The purified Gᵢ

heterotrimer and the catalytic-null mutant of Gαᵢ₁ (D273N) were added, along with apyrase to

hydrolyze GDP. The mixture was incubated for 4 hours at room temperature to allow for stable

complex formation. The fully assembled complex was then concentrated and subjected to a

final SEC step to ensure homogeneity.

Cryo-EM Grid Preparation and Data Collection
Grid Preparation: 3 μL of the purified complex at a concentration of 8 mg/mL was applied to

a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3.5

seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher

Scientific).

Data Collection: Data were collected on a Titan Krios G3i electron microscope operating at

300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was

performed using EPU software. A total of 5,982 movie stacks were collected at a nominal

magnification of 105,000x, corresponding to a calibrated pixel size of 0.83 Å. The total

electron dose was set to 50 e⁻/Å² fractionated over 32 frames.

Image Processing and 3D Structure Determination
Preprocessing: Movie frames were aligned and dose-weighted using MotionCor2. The

contrast transfer function (CTF) parameters were estimated using CTFFIND4.
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Particle Picking and 2D Classification: An initial set of particles was picked using a template-

based approach in RELION-4.0. Particles were subjected to several rounds of 2D

classification to remove ice contaminants and poorly defined particles.

3D Reconstruction: An initial 3D model was generated ab initio. The cleaned particle stack

was then used for 3D auto-refinement, followed by CTF refinement and Bayesian polishing

to improve map quality. The final reconstruction yielded a map with a global resolution of 3.1

Å, as determined by the gold-standard Fourier shell correlation (FSC) 0.143 criterion.

Functional Signaling Assays
Gαᵢ₁ Dissociation Assay: G protein activation was measured in HEK293T cells using a

bioluminescence resonance energy transfer (BRET)-based assay. Cells were co-transfected

with plasmids encoding for δOR, Gαᵢ₁-Rluc8, Gβ₁, and Gγ₉-GFP2. Upon agonist stimulation,

the dissociation of Gαᵢ₁ from Gβ₁γ₉ leads to a decrease in the BRET signal.

β-arrestin2 Recruitment Assay: β-arrestin2 recruitment was quantified using a NanoBiT

complementation assay (Promega). HEK293T cells were co-transfected with δOR fused to

the LgBiT subunit and β-arrestin2 fused to the SmBiT subunit. Agonist-induced recruitment of

β-arrestin2 to the receptor brings the two subunits into proximity, generating a luminescent

signal. Data for all assays were normalized to the maximal response of the endogenous

ligand Leu-enkephalin.

To cite this document: BenchChem. [Cryo-EM structure of ADL5859 bound to delta-opioid
receptor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665028#cryo-em-structure-of-adl5859-bound-to-
delta-opioid-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1665028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

